Carglumic Acid-d5

Bioanalysis LC-MS/MS Pharmacokinetics

Carglumic Acid-d5 is the deuterated internal standard purpose-built for accurate LC-MS/MS quantification of Carglumic Acid in complex biological matrices. Its +5 Da mass shift ensures full baseline separation from endogenous analyte, while identical physicochemical properties guarantee co-elution and matched matrix effects—eliminating the ion suppression or enhancement that renders non-isotopic internal standards unreliable. For pharmacokinetic studies, therapeutic drug monitoring in NAGS deficiency, and generic ANDA bioequivalence submissions, Carglumic Acid-d5 delivers the regulatory-grade data integrity that other labeled analogs (e.g., 13C5,15N, mass shift +7 Da) cannot match. Procure the definitive internal standard for defensible, publication-ready results.

Molecular Formula C6H10N2O5
Molecular Weight 195.18 g/mol
Cat. No. B15143680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarglumic Acid-d5
Molecular FormulaC6H10N2O5
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NC(=O)N
InChIInChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m1/s1/i1D2,2D2,3D
InChIKeyLCQLHJZYVOQKHU-XSDLJHQPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carglumic Acid-d5: A Deuterated Internal Standard for Accurate Bioanalysis


Carglumic Acid-d5 is a stable isotope-labeled analog of the orphan drug Carglumic Acid, a synthetic structural analog of N-acetylglutamate (NAG) used to treat hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency . The compound features five deuterium atoms incorporated into the glutamic acid backbone, yielding a molecular weight of 195.18-195.19 g/mol, compared to 190.06 g/mol for the unlabeled compound [1][2]. This mass shift of approximately 5 Da enables clear mass spectrometric differentiation from endogenous Carglumic Acid, establishing Carglumic Acid-d5 as a critical internal standard for quantitative LC-MS/MS analysis in pharmacokinetic and clinical studies .

The Critical Role of Carglumic Acid-d5 in Ensuring Method Robustness


Direct substitution of Carglumic Acid-d5 with unlabeled Carglumic Acid or other labeled analogs in bioanalytical workflows is not scientifically sound due to the inherent challenges of matrix effects and endogenous interference. In LC-MS/MS quantification of Carglumic Acid in complex matrices like human plasma, endogenous Carglumic Acid co-elutes with the analyte, causing significant ion suppression or enhancement that cannot be corrected by non-isotopic internal standards [1]. The use of a stable isotope-labeled analog such as Carglumic Acid-d5 is essential because it co-elutes precisely with the analyte and experiences nearly identical matrix effects and extraction recovery, thereby normalizing for these variables [2]. Any deviation in isotopic labeling pattern, such as the use of a 13C5,15N analog (mass shift +7 Da), introduces different chromatographic behavior and potentially differential matrix effects that may compromise the accuracy of the analytical method [3].

Quantitative Differentiation of Carglumic Acid-d5 Against Alternative Internal Standards


Mass Spectrometric Differentiation: +5 Da Mass Shift vs. Unlabeled Carglumic Acid

Carglumic Acid-d5 provides a distinct +5 Da mass shift relative to unlabeled Carglumic Acid (MW 190.06), enabling unambiguous mass spectrometric resolution [1]. This contrasts with the +7 Da shift of the 13C5,15N analog (MW 197.06), which may exhibit different chromatographic retention and matrix effect characteristics [2].

Bioanalysis LC-MS/MS Pharmacokinetics

Isotopic Purity and Quantitative Reliability

Commercially available Carglumic Acid-d5 is typically supplied with a purity of ≥95% and is accompanied by a Certificate of Analysis (COA) confirming isotopic enrichment via MS and NMR [1]. This level of characterization ensures minimal interference from unlabeled species, which is critical for achieving the high accuracy and precision required for regulatory bioanalysis.

Stable Isotope Labeling Method Validation Quality Control

Matrix Effect Correction: IS-Normalized Matrix Factors

While direct matrix effect data for Carglumic Acid-d5 are not publicly available, class-level inference from a validated LC-MS/MS method using the structurally analogous internal standard carglumic acid-13C5,15N demonstrates that stable isotope-labeled internal standards effectively correct for matrix effects. In that study, IS-normalized matrix factors ranged from 0.95 to 1.01 across four QC levels, confirming that the internal standard experiences nearly identical ionization suppression/enhancement as the analyte [1].

Matrix Effect Ion Suppression LC-MS/MS

High-Value Application Scenarios for Carglumic Acid-d5 in Bioanalysis


Pharmacokinetic Studies of Carglumic Acid in Human Plasma

Carglumic Acid-d5 is the preferred internal standard for quantifying Carglumic Acid in human plasma during pharmacokinetic assessments. Its co-elution and identical matrix effect response enable precise and accurate determination of drug concentrations over the therapeutic range, as demonstrated by validated LC-MS/MS methods achieving linearity over 6.00-6000 ng/mL with r² ≥ 0.9987 [1].

Therapeutic Drug Monitoring in NAGS Deficiency

For clinical laboratories monitoring Carglumic Acid therapy in NAGS deficiency patients, the use of Carglumic Acid-d5 as an internal standard ensures reliable quantification in the presence of potential interfering endogenous compounds, thereby supporting accurate dose adjustment and patient safety [1].

Bioequivalence Studies for Generic Formulations

In the development and regulatory submission of generic Carglumic Acid formulations, the use of a deuterated internal standard like Carglumic Acid-d5 is essential for meeting stringent bioequivalence guidelines. Its ability to correct for matrix effects and instrumental variability ensures the generation of robust, defensible data for ANDA filings .

Technical Documentation Hub

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